An In-depth Technical Guide to the Synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide
An In-depth Technical Guide to the Synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust and scalable synthetic pathway for 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, experimental protocols, mechanistic insights, and data presentation. The synthesis is approached via a convergent strategy, involving the preparation of two key intermediates: 4-amino-5-chloro-2-methoxybenzoic acid and 4-(aminomethyl)piperidine. The guide elucidates the rationale behind the selection of starting materials, reagents, and reaction conditions, ensuring a thorough understanding of the entire synthetic process.
Introduction and Retrosynthetic Analysis
4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide is a substituted benzamide derivative of interest in medicinal chemistry. Its structure incorporates a substituted aniline ring, which is a common pharmacophore, and a piperidinemethyl moiety that can influence solubility, basicity, and receptor interactions. The synthesis of this target molecule is most efficiently achieved through a convergent approach, which involves the separate synthesis of the carboxylic acid and amine fragments, followed by their coupling to form the final amide bond.
A retrosynthetic analysis reveals the two key building blocks: 4-amino-5-chloro-2-methoxybenzoic acid (I) and 4-(aminomethyl)piperidine (II).
Retrosynthetic Pathway
Caption: Retrosynthetic disconnection of the target molecule.
This guide will first detail the synthesis of each intermediate, followed by a comprehensive discussion of the final amide coupling step.
Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (I)
The synthesis of the substituted benzoic acid intermediate commences from the readily available and inexpensive p-aminosalicylic acid. The synthetic route involves three main transformations: methylation of the phenolic hydroxyl and carboxylic acid groups, regioselective chlorination, and subsequent saponification of the methyl ester.[1]
Overall Synthesis of Intermediate I
Caption: Synthetic pathway for Intermediate I.
Step 1: Methylation of p-Aminosalicylic Acid
The initial step involves the exhaustive methylation of both the phenolic hydroxyl and carboxylic acid functionalities of p-aminosalicylic acid using dimethyl sulfate in the presence of a base.
-
Rationale: Potassium hydroxide is used to deprotonate the acidic phenolic hydroxyl and carboxylic acid groups, forming the corresponding phenoxide and carboxylate anions. These nucleophilic anions then readily react with the electrophilic methyl groups of dimethyl sulfate. Acetone is a suitable solvent for this reaction.
Experimental Protocol:
-
In a well-ventilated fume hood, to a stirred solution of p-aminosalicylic acid (1.0 eq) and potassium hydroxide (3.2 eq) in acetone, cool the mixture to 20-30°C.[1]
-
Slowly add dimethyl sulfate (2.5 eq) dropwise, maintaining the temperature between 20-30°C.[1]
-
After the addition is complete, continue to stir the reaction mixture for 5-6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-amino-2-methoxybenzoate.
Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate
The second step is the regioselective electrophilic chlorination of the aromatic ring. N-Chlorosuccinimide (NCS) is an effective and easy-to-handle chlorinating agent for this transformation.[2][3]
-
Rationale: The amino and methoxy groups are ortho, para-directing activating groups. The position ortho to the amino group and meta to the methoxy group is the most sterically accessible and electronically favorable for electrophilic substitution.
Experimental Protocol:
-
Dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (1.0 eq) portion-wise to the solution at room temperature.[1]
-
Stir the reaction mixture for 3-4 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.
Step 3: Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate
The final step in the synthesis of intermediate I is the saponification of the methyl ester to the corresponding carboxylic acid.
-
Rationale: Basic hydrolysis with potassium hydroxide in a mixture of methanol and water, followed by acidification, is a standard and efficient method for ester cleavage.
Experimental Protocol:
-
Suspend methyl 4-amino-5-chloro-2-methoxybenzoate (1.0 eq) in a mixture of methanol and water.[1]
-
Add potassium hydroxide (2.2 eq) and reflux the mixture for 2-3 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid.[1]
-
Filter the solid, wash with cold water, and dry to yield 4-amino-5-chloro-2-methoxybenzoic acid (I).
Synthesis of 4-(Aminomethyl)piperidine (II)
The synthesis of 4-(aminomethyl)piperidine is accomplished through a multi-step sequence starting from N-Boc-4-piperidone. This pathway involves a Wittig reaction to introduce the exocyclic double bond, followed by hydroboration-oxidation to form the primary alcohol, conversion to an azide, and finally reduction to the desired primary amine. The Boc protecting group is then removed in the final step.
Overall Synthesis of Intermediate II
Caption: Synthetic pathway for Intermediate II.
Step 1 & 2: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
This intermediate can be synthesized from N-Boc-4-piperidone via a Wittig reaction followed by hydroboration-oxidation, or more directly by reduction of the corresponding commercially available carboxylic acid or ester. A common alternative is the direct reduction of tert-butyl 4-(formyl)piperidine-1-carboxylate.
Step 3: Conversion to Azide
The hydroxyl group is first converted to a good leaving group, such as a mesylate, which is then displaced by an azide nucleophile.
-
Rationale: Mesylation provides an efficient leaving group for the subsequent SN2 reaction with sodium azide. This two-step process is generally high-yielding.
Experimental Protocol:
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) and cool to 0°C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0°C for 1-2 hours, then warm to room temperature.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80-90°C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 4-(azidomethyl)piperidine-1-carboxylate.
Step 4: Reduction of the Azide
The azide is reduced to the primary amine via catalytic hydrogenation.
-
Rationale: Catalytic hydrogenation with palladium on carbon is a clean and efficient method for the reduction of azides to amines. The reaction proceeds under mild conditions with high yield.
Experimental Protocol:
-
Dissolve tert-butyl 4-(azidomethyl)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
Step 5: Boc Deprotection
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free amine.[4][5]
-
Rationale: The Boc group is labile to strong acids. A solution of HCl in an organic solvent like dioxane or treatment with trifluoroacetic acid (TFA) effectively cleaves the carbamate to release the free amine as its hydrochloride salt.[6]
Experimental Protocol:
-
Dissolve tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 eq) and stir at room temperature for 1-2 hours.[4]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the dihydrochloride salt of 4-(aminomethyl)piperidine (II).
-
The free base can be obtained by neutralization with a suitable base.
Amide Coupling to form 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide
The final step in the synthesis is the formation of the amide bond between 4-amino-5-chloro-2-methoxybenzoic acid (I) and 4-(aminomethyl)piperidine (II). This is achieved using a suitable coupling agent to activate the carboxylic acid.[7]
-
Rationale for Coupling Agent Selection: For efficient amide bond formation and to minimize side reactions, particularly racemization if chiral centers were present, modern coupling reagents are employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) are excellent choices.[8][9][10] HATU is known for its high efficiency, especially with sterically hindered substrates.[11] EDC/HOBt is a more cost-effective option that is also highly effective.[12][13]
Final Amide Coupling Step
Caption: The final amide bond formation step.
Protocol using HATU
Experimental Protocol:
-
In an inert atmosphere, dissolve 4-amino-5-chloro-2-methoxybenzoic acid (I) (1.0 eq) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.
-
Add HATU (1.1-1.2 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]
-
Add a solution of 4-(aminomethyl)piperidine (II) (1.0-1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once complete, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol using EDC/HOBt
Experimental Protocol:
-
In an inert atmosphere, dissolve 4-amino-5-chloro-2-methoxybenzoic acid (I) (1.0 eq), 4-(aminomethyl)piperidine (II) (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.[12]
-
Cool the stirred solution to 0°C in an ice bath.
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Slowly add solid EDC hydrochloride (1.2 eq) in portions.[12]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify as described in the HATU protocol.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 | 7206-70-4 |
| 4-(aminomethyl)piperidine | C₆H₁₄N₂ | 114.19 | 7144-05-0 |
| Target Compound | C₁₄H₂₀ClN₃O₂ | 297.78 | 220032-26-8 |
Conclusion
This technical guide has detailed a reliable and well-documented synthetic pathway for the preparation of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide. The convergent approach, involving the synthesis of a substituted benzoic acid and a piperidine amine intermediate, followed by an efficient amide coupling, offers a flexible and scalable route to the target molecule. The provided experimental protocols, based on established chemical literature, serve as a solid foundation for researchers in the field of medicinal and organic chemistry.
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016).
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Gong, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505.
- D'hooghe, M., et al. (2009). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 65(31), 6047-6054.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-143.
-
Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
Kim Reactor. (2023, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]
-
Chem-Impex. (n.d.). 4-(Aminomethyl)piperidine. [Link]
-
AccelaChem. (n.d.). 220032-26-8,4-Amino-5-chloro-2-methoxy-N-(4-piperidylmethyl.... [Link]
-
MySkinRecipes. (n.d.). 4-Amino-5-chloro-2-methoxy-N-(piperidin-4.... [Link]
- Gassama, A., et al. (2015).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Matassini, C., et al. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC.
-
AccelaChem. (n.d.). 119452-66-3,2,6-Difluorophenylhydrazine. [Link]
-
AccelaChem. (n.d.). 550-89-0,Phenazine-1-carboxamide. [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
- Karade, N. N., & Gampawar, S. V. (2010). Applications of N-Chlorosuccinimide in Organic Synthesis.
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
PubChem. (n.d.). tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. [Link]
- Abdel-Magid, A. F., et al. (1996). Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]
- Journal of Global Trends in Pharmaceutical Sciences. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
- Zhang, Y., et al. (2018). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
- LibreTexts Chemistry. (2021). 24.6: Synthesis of Amines.
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
-
PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]
- van der Stelt, C., et al. (1953). The chlorination of 4-amino-2-hydroxy-benzoic acid. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 195-199.
-
Global Substance Registration System. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. [Link]
Sources
- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 11. growingscience.com [growingscience.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
